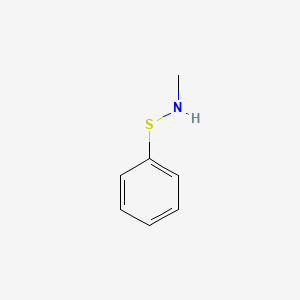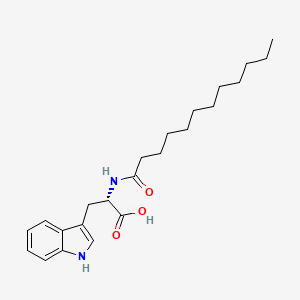![molecular formula C3H7Cl2NO2S B14699971 Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride CAS No. 25575-32-0](/img/structure/B14699971.png)
Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride is a chemical compound with the molecular formula C3H7Cl2NO2S. It is known for its unique structure, which includes a chlorosulfinyl group attached to a methylene bridge, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride typically involves the reaction of methanaminium compounds with chlorosulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methanaminium Intermediate: Methanaminium compounds are prepared by reacting methylamine with formaldehyde.
Reaction with Chlorosulfinyl Chloride: The methanaminium intermediate is then reacted with chlorosulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl or sulfhydryl group.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chlorosulfinyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a precursor for sulfonamide drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanaminium, [(chlorosulfinyl)oxy]dimethyl-, chloride
- Methanaminium, 1-(chlorosulfonyl)-N,N-dimethyl-, chloride
Uniqueness
Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride is unique due to its specific structure, which includes a methylene bridge and a chlorosulfinyl group This structure imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
25575-32-0 |
|---|---|
Formule moléculaire |
C3H7Cl2NO2S |
Poids moléculaire |
192.06 g/mol |
Nom IUPAC |
chlorosulfinyloxymethylidene(dimethyl)azanium;chloride |
InChI |
InChI=1S/C3H7ClNO2S.ClH/c1-5(2)3-7-8(4)6;/h3H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MPLMPLHYILRJFP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=COS(=O)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


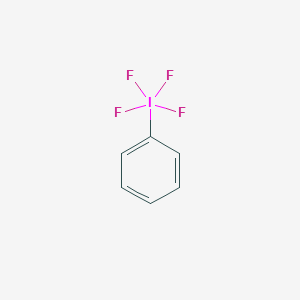
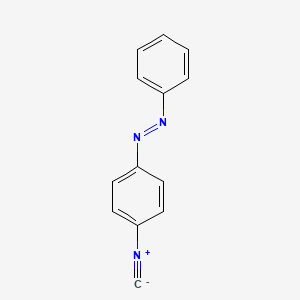
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
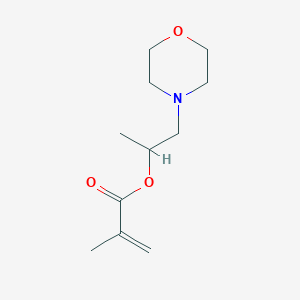
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
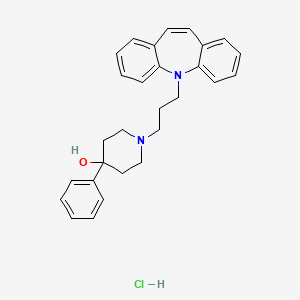
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
